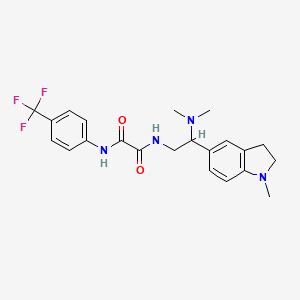
4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is an organic compound characterized by a thiadiazole ring attached to a pyrazole moiety. Its unique structure gives it specific properties that make it interesting for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide generally involves multiple steps:
Formation of the Pyrazole Ring: : Starting with 3-thiophenylhydrazine, a reaction with ethyl acetoacetate under acidic or basic conditions forms the pyrazole ring.
Substitution Reaction: : The pyrazole intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage.
Thiadiazole Ring Formation: : The compound is then treated with thiosemicarbazide under cyclization conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would scale up these synthetic routes with optimized conditions to ensure high yield and purity. This may involve continuous flow reactions and catalytic processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thiadiazole and pyrazole rings can undergo oxidation using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride can be used to reduce certain functionalities within the compound.
Substitution: : Halogenation, nitration, and sulfonation reactions can modify the aromatic rings under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Anhydrous conditions, strong acids/bases, suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation products: sulfoxides, sulfones.
Reduction products: alcohols, amines.
Substitution products: halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide has diverse applications across several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential bioactive properties, including antimicrobial and anti-inflammatory activities.
Medicine: : Explored for its pharmacological potential in developing new drugs, especially for targeting specific biological pathways.
Industry: : Utilized in the synthesis of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The specific mechanism of action of 4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide would depend on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding to active sites or altering structural conformations.
Comparación Con Compuestos Similares
Comparison with Other Compounds
4-propyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its combined thiadiazole and pyrazole rings which provide a distinct set of chemical and biological properties not commonly found in similar compounds.
List of Similar Compounds
4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
4-ethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Feel free to add more details or let me know if there's anything else you'd like to dive deeper into!
Propiedades
IUPAC Name |
4-propyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-4-12-14(23-19-17-12)15(21)16-7-9-20-8-6-11(18-20)13-5-3-10-22-13/h3,5-6,8,10H,2,4,7,9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPUEDMGDUJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2868795.png)



![2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B2868804.png)




![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2868818.png)
